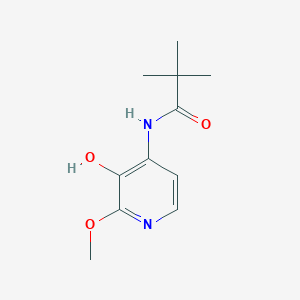
N-(3-Hydroxy-2-methoxypyridin-4-yl)pivalamide
Descripción general
Descripción
N-(3-Hydroxy-2-methoxypyridin-4-yl)pivalamide (HMP) is a small molecule with a wide range of potential applications in medicinal and synthetic chemistry. HMP has been studied extensively in the past few decades due to its potential as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. HMP has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, HMP is a versatile compound that can be used in a variety of synthetic and medicinal chemistry applications.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Pivalamide Hydrolysis : A study by Bavetsias, Henderson, and McDonald (2004) in "Tetrahedron Letters" outlines a simple methodology for pivalamide hydrolysis using Fe(NO3)3 in MeOH. This process is significant for the hydrolysis of pivalamido groups in compounds like 2-pivalamido-3H-pyrimidin-4-ones, which can be relevant to derivatives of N-(3-Hydroxy-2-methoxypyridin-4-yl)pivalamide (Bavetsias, Henderson, & McDonald, 2004).
- Synthesis of Substituted Naphthyridines : Kobayashi et al. (2010) in "Helvetica Chimica Acta" developed a method for synthesizing 2,4,8-trisubstituted 1,7-naphthyridines. This involves the reaction of isocyanopyridines, which could be prepared from 3-aminopyridine via aroylation with lithium (4-lithiopyridin-3-yl)pivalamide (Kobayashi, Kozuki, Fukamachi, & Konishi, 2010).
- Lithiation of Pivalamide : Smith, El‐Hiti, and Alshammari (2012) in "Synlett" described the lithiation of N-[2-(4-methoxyphenyl)ethyl]pivalamide, highlighting the high yield of products involving ring substitution ortho to the pivaloylaminoethyl group (Smith, El‐Hiti, & Alshammari, 2012).
Mecanismo De Acción
Target of Action
The primary target of N-(3-Hydroxy-2-methoxypyridin-4-yl)pivalamide is currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . These effects would be determined by the compound’s specific target and mode of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target.
Análisis Bioquímico
Biochemical Properties
N-(3-Hydroxy-2-methoxypyridin-4-yl)pivalamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may upregulate or downregulate specific genes, leading to changes in protein synthesis and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions are crucial for understanding the compound’s overall impact on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over extended periods, it may degrade, leading to a reduction in its efficacy. Long-term studies have shown that it can have lasting effects on cellular function, both in vitro and in vivo .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, while higher doses could lead to toxicity or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding how the compound affects overall metabolism and cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins, affecting its localization and accumulation. Understanding these processes is crucial for determining the compound’s efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors influence the compound’s function and its overall impact on cellular processes .
Propiedades
IUPAC Name |
N-(3-hydroxy-2-methoxypyridin-4-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)10(15)13-7-5-6-12-9(16-4)8(7)14/h5-6,14H,1-4H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQCEYIEYOYDAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C(=NC=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


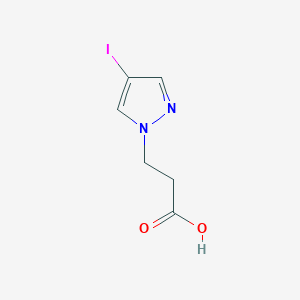
![4-{[(1-Butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoic acid](/img/structure/B1439664.png)
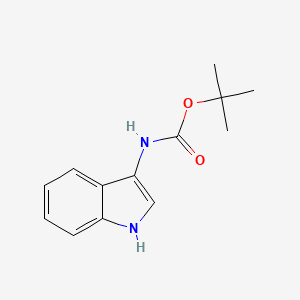
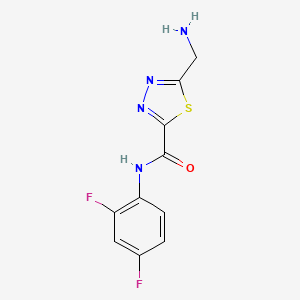
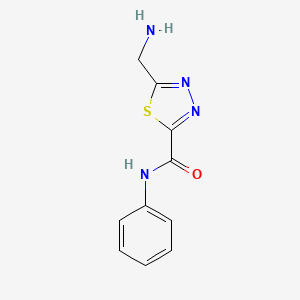
![3-[(4-Bromophenyl)methyl]-5-chloro-1,2,4-thiadiazole](/img/structure/B1439669.png)
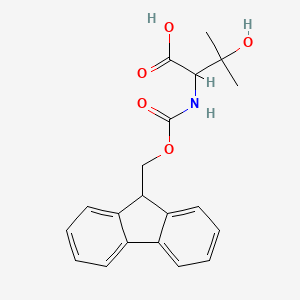
![4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one](/img/structure/B1439674.png)
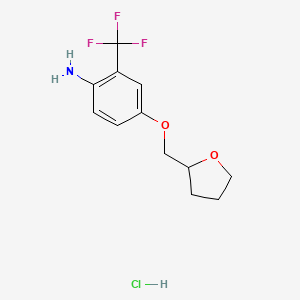
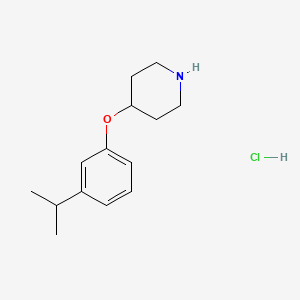
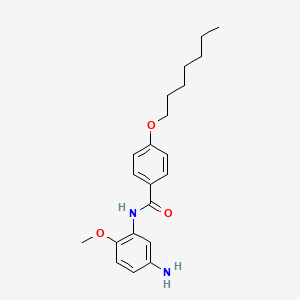
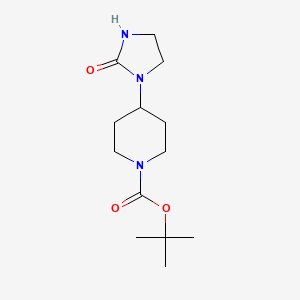
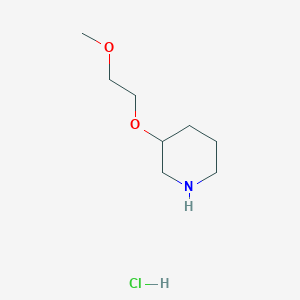
![N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline](/img/structure/B1439685.png)
